molecular formula C8H12N2O2 B13615540 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol

3-((5-Aminopyridin-2-yl)oxy)propan-1-ol

Cat. No.: B13615540
M. Wt: 168.19 g/mol
InChI Key: GWLSCWZNMNWIND-UHFFFAOYSA-N
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Description

3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C8H12N2O2 This compound features a pyridine ring substituted with an amino group at the 5-position and an oxypropanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-2-hydroxypyridine with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyridine attacks the carbon atom of the chloropropanol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((5-Aminopyridin-2-yl)oxy)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions to substitute the hydroxyl group.

Major Products

    Oxidation: Formation of a carbonyl compound such as an aldehyde or ketone.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((5-Aminopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifibrotic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is not well-characterized. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopyridin-3-yl)propan-1-ol
  • 3-(2-Hydroxypyridin-5-yl)propan-1-ol

Uniqueness

3-((5-Aminopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and an oxypropanol group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(5-aminopyridin-2-yl)oxypropan-1-ol

InChI

InChI=1S/C8H12N2O2/c9-7-2-3-8(10-6-7)12-5-1-4-11/h2-3,6,11H,1,4-5,9H2

InChI Key

GWLSCWZNMNWIND-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)OCCCO

Origin of Product

United States

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